molecular formula C13H18O3 B072675 4-Hexyloxybenzoic acid CAS No. 1142-39-8

4-Hexyloxybenzoic acid

Cat. No.: B072675
CAS No.: 1142-39-8
M. Wt: 222.28 g/mol
InChI Key: HBQUXMZZODHFMJ-UHFFFAOYSA-N
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Description

4-Hexyloxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystals and Material Science

Liquid Crystalline Properties : 4-Hexyloxybenzoic acid is a crucial compound in the field of liquid crystals, a class of thermotropic materials. Its homologue, showcased in a study, exhibits enantiotropic nematic phase properties, making it an ideal model for understanding liquid crystalline behaviors and designing novel mesogens (Lobo, Prakash, Narasimhaswamy, & Ramanathan, 2012). Moreover, the plastic deformability and exfoliation characteristics of this compound crystals under mechanical force application highlight its potential in materials science for creating flexible, designable materials (Nath et al., 2019).

Molecular Order and Dynamics : The study of 13C chemical shift anisotropy tensors in this compound provides insights into molecular order and dynamics within liquid crystals. This knowledge is crucial for the development of advanced materials with specific optical and electronic properties (Lobo et al., 2012).

Chemical Synthesis and Engineering

Biosynthesis of Value-Added Compounds : Although not directly related to this compound, research on 4-Hydroxybenzoic acid, a closely related compound, illustrates the biosynthetic potential for producing high-value bioproducts. Through synthetic biology and metabolic engineering, 4-Hydroxybenzoic acid serves as a feedstock for synthesizing industrially relevant compounds, demonstrating the broader applicability of benzoic acid derivatives in biotechnological applications (Wang et al., 2018).

Environmental Science and Sustainability

Degradation Studies : The degradation of 4-Hydroxybenzoic acid through combined ultrasound irradiation and catalytic wet peroxide oxidation showcases the environmental relevance of benzoic acid derivatives. Such studies are essential for understanding the environmental fate of these compounds and developing sustainable waste management strategies (Nikolopoulos, Igglessi-Markopoulou, & Papayannakos, 2004).

Safety and Hazards

4-Hexyloxybenzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

A paper titled “Conformational Flexibility and Crystallization: The Case of this compound” was found . The paper discusses the relationship among molecular conformational flexibility, thermodynamics, nucleation, and the polymorphic outcomes. It was found that no links between conformational flexibility and polymorphic outcome were found from both the experiment results and DFT calculation, though conformational polymorphs were obtained during the crystallization of this compound (HOBA) .

Properties

IUPAC Name

4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUXMZZODHFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061563
Record name Benzoic acid, 4-(hexyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-39-8
Record name 4-(Hexyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Hexyloxy)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexyloxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28663
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Record name Benzoic acid, 4-(hexyloxy)-
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Record name Benzoic acid, 4-(hexyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hexyloxybenzoic acid
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Record name P-(HEXYLOXY)BENZOIC ACID
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Synthesis routes and methods

Procedure details

The same procedure as in the synthesis of 4-octyloxy benzoic acid of Example 26 was repeated except that bromohexane was used instead of bromooctane to obtain 4-hexyloxy benzoic acid. This 4-hexyloxy benzoic acid was condensed with (+)-4-(2-methyloctanoyl) phenol in the same manner as in the synthesis of 4-(2-methyloctanoyl) phenyl, 4-octyloxy benzoic acid ester of Example 26 to synthesize 4-(2-methyloctanoyl) phenyl, 4-hexyloxy benzoic acid ester having the aforementioned physical and chemical properties.
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